2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the difluoromethoxy and ethoxy substituents. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H16F2N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-ethoxyphenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C19H16F2N4O2S/c1-2-26-13-8-10(6-7-12(13)27-19(20)21)16-23-17-15-11-4-3-5-14(11)28-18(15)22-9-25(17)24-16/h6-9,19H,2-5H2,1H3 |
InChI Key |
XJWHBFFDXRFCED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)OC(F)F |
Origin of Product |
United States |
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